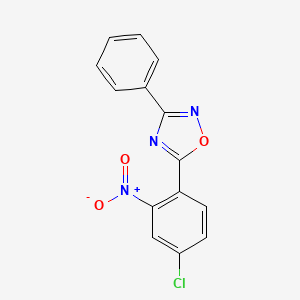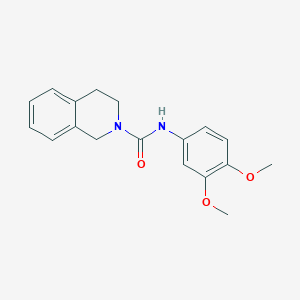methanone](/img/structure/B5807052.png)
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone, commonly known as fluorophenylketone (FPK), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone works by inhibiting the activity of specific enzymes and proteins in the body, such as proteases, kinases, and caspases. This inhibition can lead to the disruption of various cellular processes, including cell division, apoptosis, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it inhibits. For example, this compound has been shown to inhibit the activity of the protease cathepsin B, which is involved in the progression of cancer. Inhibition of cathepsin B by this compound can lead to decreased cancer cell proliferation and increased apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone in lab experiments is its specificity for certain enzymes and proteins, which allows for more targeted inhibition and analysis of specific cellular processes. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for the use of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone in scientific research. One direction is the development of new drugs and therapies based on this compound, particularly for the treatment of cancer and neurodegenerative diseases. Another direction is the continued investigation of this compound's mechanism of action and its potential applications in other areas of research, such as immunology and infectious diseases.
In conclusion, this compound is a chemical compound that has shown promise in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its potential uses may lead to new discoveries and advancements in various areas of science.
Métodos De Síntesis
The synthesis of [5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone can be achieved through several methods, including the reaction of 4-bromo-2-fluoroacetophenone with pyrrolidine, followed by the reaction with benzaldehyde. Another method involves the reaction of 4-chloro-2-fluoroacetophenone with pyrrolidine, followed by the reaction with benzaldehyde. Both methods result in the formation of this compound with high yields.
Aplicaciones Científicas De Investigación
[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl](phenyl)methanone has been used in various scientific research applications, including as a protease inhibitor, a kinase inhibitor, and a caspase inhibitor. This compound has also been used in the development of new drugs and therapies, such as for the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
(5-fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-13-11-17(20-9-5-6-10-20)16(19)12-15(13)18(21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVLOOYWHWFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)
![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)
![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)



![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
